Increased Lipophilicity of the 3-Methylbenzamide Derivative Compared to the Unsubstituted Benzamide Analog
The target compound incorporates a 3-methyl group on the benzamide ring, absent in the direct comparator N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide. This substitution increases lipophilicity, as computed by XLogP3-AA, from 3.0 (for the unsubstituted benzamide analog) to 3.7 for the target compound [1]. This 0.7 log unit increase is expected to enhance membrane permeability and modulate off-target binding profiles.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide: XLogP3-AA = 3.0 |
| Quantified Difference | +0.7 log units |
| Conditions | PubChem computed descriptor (XLogP3 3.0 algorithm, PubChem release 2025.09.15) |
Why This Matters
For procurement in cell-based screening, the higher lipophilicity may translate to superior passive membrane permeability but also potentially higher plasma protein binding, requiring users to select the compound based on the desired balance of potency and bioavailability.
- [1] PubChem. Compound Summary for CID 5075817 (target compound) and CID 5075818 (des-methyl analog). National Center for Biotechnology Information. Accessed April 29, 2026. View Source
